molecular formula C30H29N5O3 B12205680 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12205680
M. Wt: 507.6 g/mol
InChI Key: QKFHUVDWRQQJJI-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic structure featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 4-methoxyphenylethyl group at position 7, a methyl group at position 11, and a phenylethyl carboxamide moiety at position 3.

Properties

Molecular Formula

C30H29N5O3

Molecular Weight

507.6 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H29N5O3/c1-20-7-6-17-35-27(20)33-28-25(30(35)37)19-24(29(36)32-16-14-21-8-4-3-5-9-21)26(31)34(28)18-15-22-10-12-23(38-2)13-11-22/h3-13,17,19,31H,14-16,18H2,1-2H3,(H,32,36)

InChI Key

QKFHUVDWRQQJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in Spirocyclic Systems

describes spirocyclic compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. These feature a spiro[4.5]decane-dione core with benzothiazole and dimethylaminophenyl substituents. In contrast, the target compound has a fused tricyclic system with a triaza backbone and methoxyphenyl/phenylethyl groups. Both classes exhibit nitrogen-rich heterocycles, but the target lacks the spiro junction and benzothiazole motifs, favoring instead a planar, conjugated triazatricyclic system .

Table 1: Structural Comparison
Feature Target Compound Spirocyclic Analogs ()
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca system Spiro[4.5]decane-dione
Key Substituents 4-Methoxyphenylethyl, phenylethyl carboxamide Benzothiazol-2-yl, dimethylaminophenyl
Synthesis Approach Undisclosed (likely multi-step cyclization) Condensation of oxa-spiro compounds with amines
Bioactivity Not reported Unspecified (focused on synthetic methodology)

Functional Group Influence

The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the dimethylaminophenyl groups in ’s analogs.

Potential Therapeutic Contexts

However, structural analogs with aromatic/heterocyclic systems (e.g., benzothiazoles) are often explored for anticancer activity. The target’s triazatricyclic core may interact with redox-active enzymes, suggesting a hypothetical role in modulating oxidative stress pathways .

Biological Activity

The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique triazatricyclo framework and various functional groups contribute to its diverse biological activities.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyDetails
Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
IUPAC Name 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
InChI Key FVVVFPCDQQSQJH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The tricyclic structure facilitates binding to active sites of enzymes, potentially inhibiting their activity and disrupting biological pathways that can lead to therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structural frameworks exhibit moderate cytotoxicity against human tumor cell lines such as K562 and BEL-7402. For instance, related compounds have shown IC50 values ranging from 5.76 to 20.1 µM against these cell lines . The presence of specific functional groups appears to enhance this activity.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been noted in various studies. This inhibition can lead to altered metabolic pathways that may be beneficial in treating diseases such as cancer or inflammation.
  • Antimicrobial Properties : Similar compounds within the triazatricyclo family have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties due to its structural characteristics .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to the target molecule:

  • A study on chromone derivatives indicated that modifications at specific positions significantly affected cytotoxicity against different cancer cell lines. For example, hydroxyl substitutions led to increased potency in certain derivatives .
  • Another study highlighted the importance of the methoxy group at position C-4' in enhancing cytotoxic effects against K562 cells while demonstrating decreased activity upon demethoxylation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-imino-N-[2-(3,4-dimethoxyphenyl)ethyl]-11-methylSimilar triazatricyclo frameworkModerate cytotoxicity
Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)Different heterocyclic moietyVaries in reactivity
N-[5-Cyano-11-methyl...]Varies in substituents on the coreDifferent electronic properties

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